

# Characterization of 4-Bromo-2-chloro-1-propoxybenzene derivatives

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-1-propoxybenzene

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A comprehensive guide to the characterization of **4-Bromo-2-chloro-1-propoxybenzene** and its analogous derivatives for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their physicochemical properties, spectroscopic data, and potential biological activities, supported by experimental protocols and logical workflow diagrams.

## Comparison of 4-Bromo-2-chlorophenol Derivatives

While a systematic study on a homologous series of **4-bromo-2-chloro-1-propoxybenzene** derivatives is not readily available in published literature, a comparative analysis of related derivatives based on the 4-bromo-2-chlorophenol core can be constructed from existing data. This guide focuses on a selection of ether and ester derivatives to highlight the impact of substituent changes on the core molecule's properties.

The selected derivatives for comparison are:

- Derivative A: 4-Bromo-2-chloro-1-methoxybenzene - A simple ether derivative.
- Derivative B: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene - A more complex ether derivative.
- Derivative C: 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate - An ester derivative.

## Physicochemical and Spectroscopic Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the selected derivatives. This data is essential for identification, purity assessment, and further research.

| Property            | Derivative A: 4-Bromo-2-chloro-1-methoxybenzene | Derivative B: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Derivative C: 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate |
|---------------------|---|--|---|
| Molecular Formula   | C <sub>7</sub> H <sub>6</sub> BrClO[1]          | C <sub>15</sub> H <sub>14</sub> BrClO[2]                 | C <sub>20</sub> H <sub>14</sub> BrClO <sub>3</sub> [3]                        |
| Molecular Weight    | 221.48 g/mol [1]                                | 325.63 g/mol [2]   | 417.68 g/mol [3]  |
| Melting Point       | Not specified (solid form)[1]                   | 41-43°C[4]   | Not specified   |
| Boiling Point       | Not specified                                   | 393.0±32.0 °C at 760 mmHg[4]                             | Not specified   |
| <sup>1</sup> H NMR  | Data not available in search results.           | Data not available in search results.                    | Data not available in search results.   |
| <sup>13</sup> C NMR | Data not available in search results.           | Data not available in search results.                    | Data not available in search results.   |
| IR Spectroscopy     | Data not available in search results.           | Data not available in search results.                    | Data not available in search results.   |
| Mass Spectrometry   | Data not available in search results.           | Data not available in search results.                    | Data not available in search results.   |

## Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and characterization of these compounds.

## Synthesis Protocols

### Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Derivative B)

This process involves a Friedel-Crafts type reaction followed by a reduction.<sup>[5]</sup>

- **Acylation:** 5-bromo-2-chlorobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride.
- **Friedel-Crafts Reaction:** The resulting acyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ) at a low temperature (0-5°C).
- **Reduction:** The ketone formed in the previous step is reduced in situ. A mixture of sodium borohydride and aluminum chloride in a solvent like tetrahydrofuran (THF) is added, and the reaction is heated (60-65°C).
- **Work-up and Isolation:** After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., toluene). The organic layer is then washed, dried, and concentrated to yield the final product.

### Synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate (Derivative C)

This synthesis involves an esterification reaction.<sup>[3]</sup>

- **Reaction Setup:** A mixture of 4-bromo-2-chlorophenol and 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is suspended in anhydrous chloroform.
- **Coupling Agents:** N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) are added to the mixture.
- **Reaction Conditions:** The reaction mixture is stirred overnight at room temperature.
- **Work-up and Purification:** The by-product, N,N'-dicyclohexylurea, is removed by filtration. The filtrate is diluted with chloroform and washed successively with dilute acetic acid and water. The organic layer is then dried over sodium sulfate and concentrated. The crude product can be further purified by crystallization.

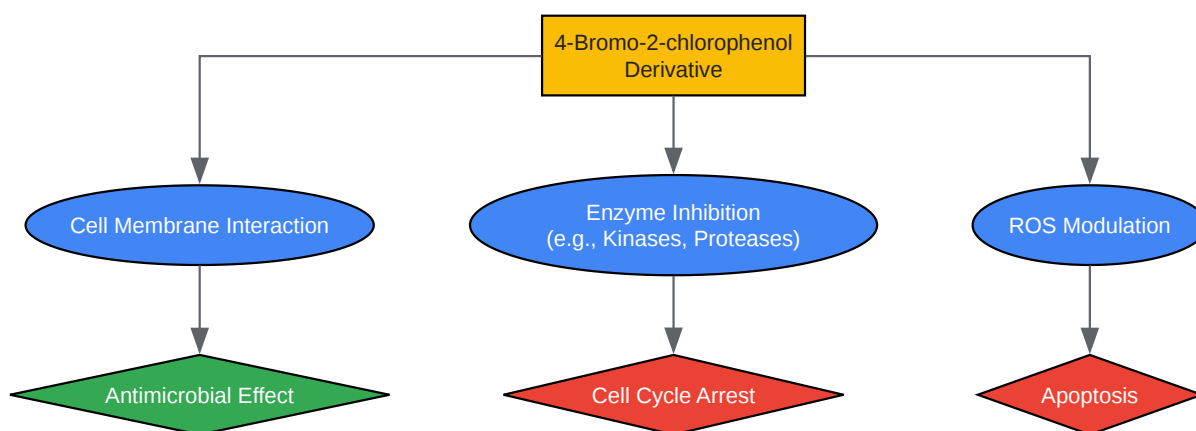
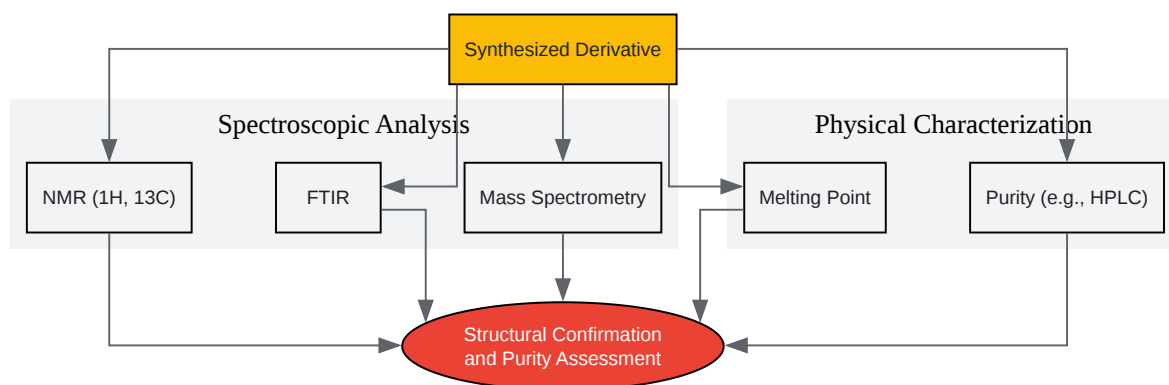
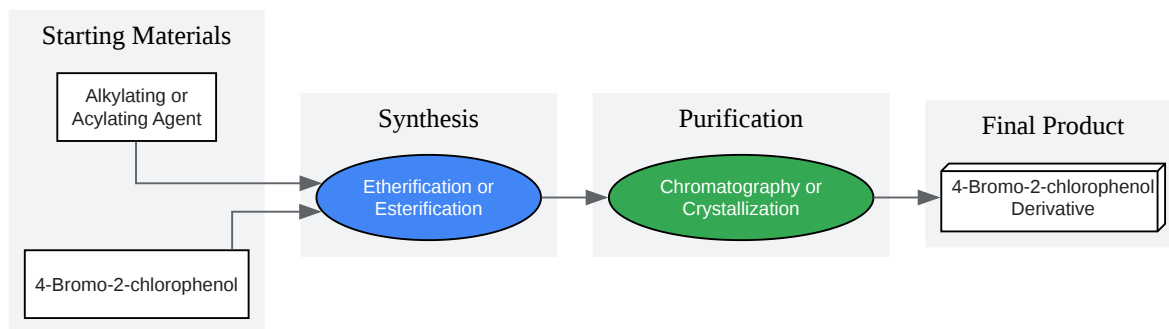
## Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized derivatives.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like  $\text{CDCl}_3$  or  $\text{DMSO-}d_6$ . Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- **Infrared (IR) Spectroscopy:** IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent.
- **Mass Spectrometry (MS):** Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compounds.
- **Melting Point Determination:** The melting point of solid compounds is determined using a standard melting point apparatus to assess their purity.

## Logical and Experimental Workflows

The following diagrams illustrate the general synthesis and characterization workflow for the derivatives discussed.



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